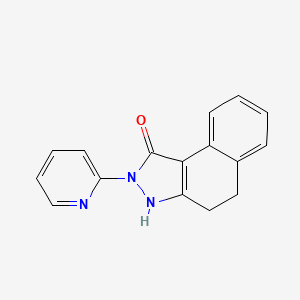
DMT1 blocker 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure is represented as follows: !this compound Chemical Structure
- The compound’s CAS number is 1062648-63-8.
- It exhibits an IC50 value of 0.83 μM, indicating its potency in inhibiting DMT1.
- In vivo, this compound can block iron uptake by intestinal epithelial cells .
DMT1 blocker 2: is a direct inhibitor of DMT1, a protein involved in the transport of divalent metals, particularly iron.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for DMT1 blocker 2 are not readily available in the literature. it is synthesized through chemical processes.
- Industrial production methods remain proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
- DMT1 blocker 2 likely undergoes various chemical reactions, but detailed information on specific types (oxidation, reduction, substitution) and common reagents is scarce.
- Major products formed during these reactions are not well-documented.
Scientific Research Applications
- DMT1 blocker 2 has potential applications in various fields:
Chemistry: As a tool compound for studying metal transport mechanisms.
Biology: Investigating iron homeostasis and cellular iron uptake.
Medicine: Exploring its therapeutic potential in iron-related disorders.
Industry: Developing iron chelators or transport inhibitors.
Mechanism of Action
- DMT1 blocker 2 directly inhibits DMT1, preventing iron uptake.
- Molecular targets include DMT1 itself, and the compound likely affects iron metabolism pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds to directly compare with DMT1 blocker 2.
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-pyridin-2-yl-4,5-dihydro-3H-benzo[e]indazol-1-one |
InChI |
InChI=1S/C16H13N3O/c20-16-15-12-6-2-1-5-11(12)8-9-13(15)18-19(16)14-7-3-4-10-17-14/h1-7,10,18H,8-9H2 |
InChI Key |
BKZBNMNLRQXSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C(=O)N(N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10824509.png)
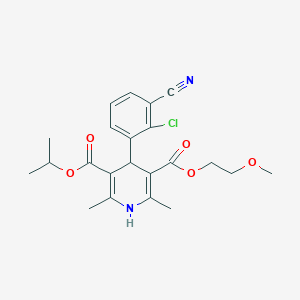
![3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;hydrochloride](/img/structure/B10824529.png)
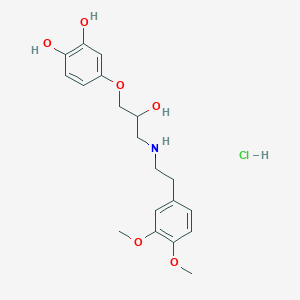
![2-N-[(1S,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-propan-2-ylpurine-2,6-diamine](/img/structure/B10824542.png)
![N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B10824545.png)
![(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B10824547.png)
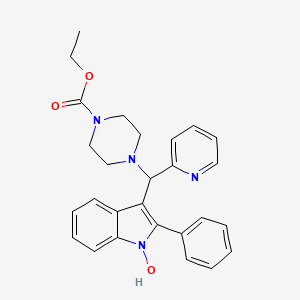
![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B10824553.png)
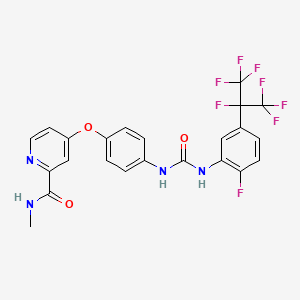
![N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B10824577.png)
![4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one](/img/structure/B10824586.png)
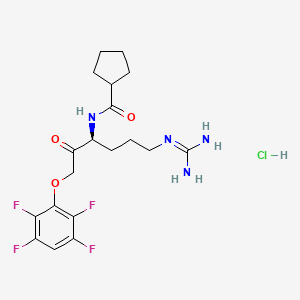
![(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B10824593.png)
